[(3-Chloro-4-fluorophenyl)methyl](2,2-dimethylpropyl)amine
Description
(3-Chloro-4-fluorophenyl)methylamine is a benzylamine derivative characterized by a 3-chloro-4-fluorophenyl aromatic ring linked to a methyl group, which is further attached to a 2,2-dimethylpropyl (neopentyl) amine moiety.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-12(2,3)8-15-7-9-4-5-11(14)10(13)6-9/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
ZURFTQAWIAVFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(3-Chloro-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. For example, the chloro group can be replaced by a hydroxyl group using a strong base like sodium hydroxide.
Oxidation Reactions: The amine group can be oxidized to form a nitro or nitroso compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form a secondary amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, altering their activity. The presence of the chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in aromatic substitution patterns, alkyl chain configurations, and amine functionalization. Below is a detailed comparison based on available evidence:
Substituent Position on the Aromatic Ring
- Target Compound: 3-Chloro-4-fluorophenyl group. The meta-chloro and para-fluoro substituents create a distinct electronic profile, enhancing lipophilicity (logP) compared to mono-substituted analogs .
- 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride (CAS 2097960-38-6): Features a single para-fluoro substituent.
- [(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine (C₁₂H₁₈ClFN₂): Substitutions at ortho-chloro and para-fluoro positions may sterically hinder binding to flat receptor sites compared to the target compound’s meta-chloro placement .
Amine Group Functionalization
- Target Compound : The neopentyl (2,2-dimethylpropyl) group introduces significant steric bulk, which could enhance metabolic stability by shielding the amine from oxidative enzymes .
- 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride : Contains a methyl group and neopentyl chain. The hydrochloride salt improves aqueous solubility but may limit membrane permeability in free-base form .
- [(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine: A tertiary amine with a flexible 3-(dimethylamino)propyl chain.
Physicochemical Properties
| Property | Target Compound | 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride | [(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆ClFN | C₁₂H₁₇FClN·HCl | C₁₂H₁₈ClFN₂ |
| Molecular Weight (g/mol) | ~228.7 (calculated) | 244.72 (free base) + HCl | 244.74 |
| Substituents | 3-Cl, 4-F | 4-F | 2-Cl, 4-F |
| Amine Type | Secondary (neopentyl) | Secondary (methyl, neopentyl) | Tertiary (dimethylamino propyl) |
| logP (estimated) | ~3.2 (higher due to Cl/F) | ~2.8 | ~2.5 |
Research Findings and Implications
- Metabolic Stability: The neopentyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to the dimethylamino propyl chain in [(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine .
- Receptor Binding : The meta-chloro substituent may optimize interactions with flat aromatic pockets in enzymes or receptors, unlike the ortho-chloro analog, which could induce steric clashes .
- Solubility-Bioavailability Trade-off : The hydrochloride salt of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine offers improved solubility but may require formulation adjustments for in vivo efficacy compared to the free-base target compound .
Notes on Evidence Limitations
- Direct pharmacological or synthetic data for (3-Chloro-4-fluorophenyl)methylamine are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Supplier availability (e.g., one supplier for 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride) suggests these compounds are niche research chemicals .
Biological Activity
Overview
(3-Chloro-4-fluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a chlorinated and fluorinated phenyl ring attached to a methyl group, which is further linked to a branched amine structure. This unique configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to (3-Chloro-4-fluorophenyl)methylamine exhibit antimicrobial activity. For instance, studies have shown that related phenylmethylamines can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study highlighted the efficacy of structurally similar compounds in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling cascades associated with cell survival and proliferation .
Neuropharmacological Effects
(3-Chloro-4-fluorophenyl)methylamine has been explored for its effects on neurotransmitter systems. Compounds in this class have shown promise as dopamine transporter (DAT) inhibitors, which could be beneficial in treating disorders like attention deficit hyperactivity disorder (ADHD) and substance use disorders .
The biological activity of (3-Chloro-4-fluorophenyl)methylamine is largely attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor of DAT, leading to increased dopamine levels in synaptic clefts, which can enhance mood and cognitive function. Additionally, it may influence sigma receptors, which are implicated in various neuropsychiatric conditions .
Case Study 1: Anticancer Efficacy
A study conducted on a series of phenylmethylamines demonstrated their ability to induce apoptosis in breast cancer cells. The results showed a dose-dependent response where higher concentrations of the compound led to increased cell death rates. This study suggests that (3-Chloro-4-fluorophenyl)methylamine could serve as a lead compound for developing new anticancer agents .
Case Study 2: Neuropharmacological Applications
In preclinical models evaluating the effects on ADHD symptoms, compounds similar to (3-Chloro-4-fluorophenyl)methylamine exhibited significant improvements in attention and reduced hyperactivity. These findings support the potential use of this compound in therapeutic settings for managing ADHD and related disorders .
Data Table: Biological Activities Comparison
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| (3-Chloro-4-fluorophenyl)methylamine | Antimicrobial | Inhibition of bacterial growth | |
| Similar Phenylmethylamines | Anticancer | Induction of apoptosis | |
| DAT Inhibitors | Neuropharmacological | Increased dopamine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
